![molecular formula C5H6Cl2O B13747364 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane CAS No. 24765-58-0](/img/structure/B13747364.png)
6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H6Cl2O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, with two chlorine atoms attached to the cyclopropane ring. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopropylcarbinol with thionyl chloride, followed by cyclization. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Reaction of Cyclopropylcarbinol with Thionyl Chloride: This step involves the conversion of cyclopropylcarbinol to cyclopropylchloride.
Cyclization: The cyclopropylchloride undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Dechlorinated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophiles. The chlorine atoms can participate in substitution reactions, further modifying the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-2-Oxabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of chlorine atoms.
6,6-Difluoro-2-Oxabicyclo[3.1.0]hexane: Contains fluorine atoms instead of chlorine.
6,6-Dibromo-2-Oxabicyclo[3.1.0]hexane: Bromine atoms replace chlorine atoms.
Uniqueness
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and elimination reactions.
Eigenschaften
CAS-Nummer |
24765-58-0 |
|---|---|
Molekularformel |
C5H6Cl2O |
Molekulargewicht |
153.00 g/mol |
IUPAC-Name |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
InChI-Schlüssel |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
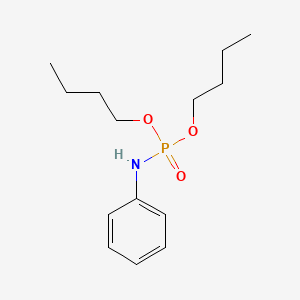
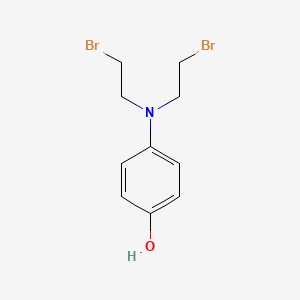
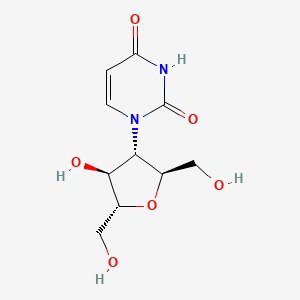
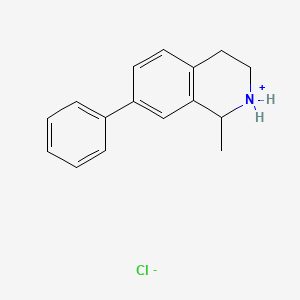
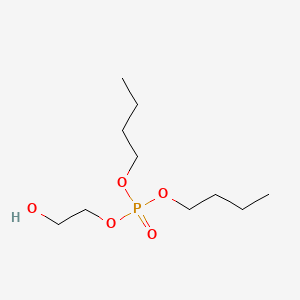

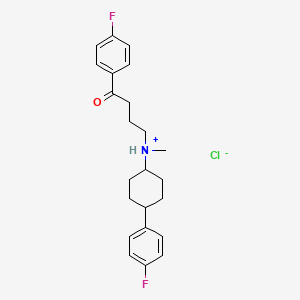
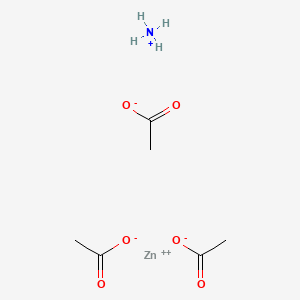
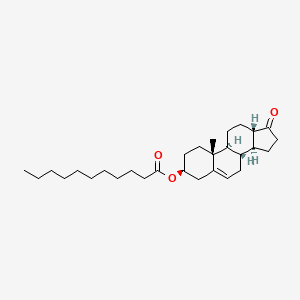
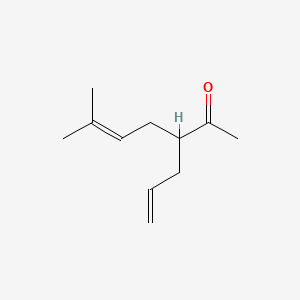

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
